Tubocurarine chloride pentahydrate (+)
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Overview
Description
Tubocurarine chloride pentahydrate is a naturally occurring benzylisoquinoline alkaloid derived from the bark of the South American plant Chondrodendron tomentosum. Historically, it was used as an arrow poison by indigenous South Americans. In the mid-1900s, it found clinical use as a non-depolarizing neuromuscular blocking agent during surgeries to induce skeletal muscle relaxation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tubocurarine chloride pentahydrate is synthesized through a series of complex organic reactions. The synthetic route involves the extraction of the alkaloid from the plant source, followed by purification and crystallization to obtain the pentahydrate form. The reaction conditions typically involve the use of solvents like methanol and ethanol, and the process is carried out under controlled temperatures to ensure the stability of the compound .
Industrial Production Methods
Industrial production of tubocurarine chloride pentahydrate involves large-scale extraction from Chondrodendron tomentosum. The plant material is processed to isolate the active alkaloid, which is then converted to its chloride pentahydrate form through a series of chemical reactions. The final product is purified and crystallized to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Tubocurarine chloride pentahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the structure of tubocurarine, potentially altering its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
Scientific Research Applications
Tubocurarine chloride pentahydrate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of benzylisoquinoline alkaloids and their derivatives.
Biology: The compound is used to study neuromuscular junctions and the mechanisms of muscle relaxation.
Medicine: Historically used as a muscle relaxant during surgeries, it is now primarily of interest for its pharmacological properties and potential therapeutic applications.
Industry: Tubocurarine chloride pentahydrate is used in the development of new neuromuscular blocking agents and other pharmaceutical compounds
Mechanism of Action
Tubocurarine chloride pentahydrate exerts its effects by inhibiting acetylcholine activity at post-synaptic nicotinic receptors. It acts as a reversible competitive antagonist, reducing the probability of activation by acetylcholine and preventing depolarization of the affected nerves. This mechanism distinguishes it from other neuromuscular blocking agents and is the reason it is referred to as a non-depolarizing neuromuscular blocker .
Comparison with Similar Compounds
Similar Compounds
Cisatracurium: A more modern non-depolarizing neuromuscular blocker with fewer side effects.
Rocuronium: Another non-depolarizing agent with a faster onset and shorter duration of action compared to tubocurarine.
Atracurium: Similar in action but with different pharmacokinetic properties
Uniqueness
Tubocurarine chloride pentahydrate is unique due to its historical significance as the first identified curare alkaloid and its role in the development of modern neuromuscular blocking agents. Its complex structure and specific mechanism of action make it a valuable compound for research and development in pharmacology .
Properties
Molecular Formula |
C37H41N2O6+ |
---|---|
Molecular Weight |
609.7 g/mol |
IUPAC Name |
(1S,17R)-11,26-dimethoxy-16,16,31-trimethyl-8,24-dioxa-31-aza-16-azoniaheptacyclo[23.6.2.13,7.19,13.119,23.028,32.017,35]hexatriaconta-3(36),4,6,9(35),10,12,19(34),20,22,25,27,32-dodecaene-10,22-diol |
InChI |
InChI=1S/C37H40N2O6/c1-38-13-11-24-19-32(42-4)33-21-27(24)28(38)16-22-7-6-8-26(15-22)44-37-35-25(20-34(43-5)36(37)41)12-14-39(2,3)29(35)17-23-9-10-30(40)31(18-23)45-33/h6-10,15,18-21,28-29H,11-14,16-17H2,1-5H3,(H-,40,41)/p+1/t28-,29+/m0/s1 |
InChI Key |
MZTXBESCVZFFQE-URLMMPGGSA-O |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC(=CC=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC(=CC=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC |
Origin of Product |
United States |
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